molecular formula C9H7BrFNO4 B8601829 Methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate

Methyl 4-bromo-2-fluoro-6-(nitromethyl)benzoate

Cat. No. B8601829
M. Wt: 292.06 g/mol
InChI Key: DCIMUUPVVJHMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915256B2

Procedure details

Nitromethane (10 mL, 169 mmol, 8 equiv.) is added cautiously to a suspension of sodium hydride (4.05 g, 169 mmol, 8 equiv.) and MgSO4 (40 g) in DMSO (100 mL) at rt and the resulting slurry is stirred for 0.25 h. To the resulting yellow slurry is added 4-bromo-2,6-difluorobenzoic acid methyl ester (5.3 g, 21 mmol) and the mixture is stirred at rt for 3 days at which point all the starting material has been consumed. Water (200 mL) and 6M HCl (50 mL) is added followed by DCM (200 mL). More water (500 mL) is added to yield a clear biphasic system. The aqueous layer is extracted with DCM (3×100 mL), the DCM layers are then combined, washed with saturated NaHCO3 and brine, and dried over MgSO4. Evaporation of the solvent affords an orange solid containing 64% of the desired material, used without further purification. LCMS; Rt=1.27 min (64%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[H-].[Na+].[O-]S([O-])(=O)=O.[Mg+2].[CH3:13][O:14][C:15](=[O:25])[C:16]1[C:21]([F:22])=[CH:20][C:19]([Br:23])=[CH:18][C:17]=1F>CS(C)=O>[CH3:13][O:14][C:15](=[O:25])[C:16]1[C:17]([CH2:4][N+:1]([O-:3])=[O:2])=[CH:18][C:19]([Br:23])=[CH:20][C:21]=1[F:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
4.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1F)Br)F)=O
Step Three
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry is stirred for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at rt for 3 days at which point all the starting material
Duration
3 d
CUSTOM
Type
CUSTOM
Details
has been consumed
ADDITION
Type
ADDITION
Details
Water (200 mL) and 6M HCl (50 mL) is added
ADDITION
Type
ADDITION
Details
More water (500 mL) is added
CUSTOM
Type
CUSTOM
Details
to yield a clear biphasic system
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
affords an orange solid
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
Smiles
COC(C1=C(C=C(C=C1C[N+](=O)[O-])Br)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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